molecular formula C13H14N2O2 B15067141 Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate

Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B15067141
M. Wt: 230.26 g/mol
InChI Key: PWIGCADTFKSQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate is a chemical building block for research. This product is For Research Use Only. Not for human or veterinary use. This compound is a versatile chemical intermediate built on the imidazo[1,2-a]pyridine scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines and its proven ability to interact with diverse biological targets . This compound is particularly valued for its two key functional features: an ester group that can be readily hydrolyzed to an acid or converted to other derivatives, such as amides, and a vinyl substituent at the 6-position of the heterocyclic core. The vinyl group serves as a reactive handle for further synthetic elaboration through various reactions, including polymerization or cycloaddition chemistry, making this reagent a valuable starting point for the development of novel compounds . Researchers utilize this and similar imidazo[1,2-a]pyridine-based acetates in drug discovery efforts aimed at oncology, infectious diseases, and neurology, where the scaffold has demonstrated a wide range of pharmacological activities such as anticancer, antimycobacterial, and anxiolytic effects . The specific biological activity of derivatives is highly tunable and depends on the pattern of substitution on the bicyclic ring system . As a research chemical, it is exclusively intended for laboratory investigations and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-(6-ethenylimidazo[1,2-a]pyridin-3-yl)acetate

InChI

InChI=1S/C13H14N2O2/c1-3-10-5-6-12-14-8-11(15(12)9-10)7-13(16)17-4-2/h3,5-6,8-9H,1,4,7H2,2H3

InChI Key

PWIGCADTFKSQAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C2N1C=C(C=C2)C=C

Origin of Product

United States

Preparation Methods

Stille Coupling for Vinyl Group Introduction

A principal method for synthesizing ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate involves palladium-mediated Stille coupling. In this approach, a brominated precursor, ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate, reacts with vinyltributyltin under inert conditions. The reaction employs tetrakis(triphenylphosphine)palladium(0) as a catalyst in toluene at 110°C for 16 hours, yielding the target compound at 55% after chromatographic purification.

Key Reaction Parameters

Reactant Catalyst Solvent Temperature Time Yield
6-Bromoimidazo derivative Pd(PPh₃)₄ (0.25 mg) Toluene 110°C 16 h 55%

The vinyl group is introduced regioselectively at position 6, leveraging the electron-deficient nature of the brominated aromatic ring. Gas chromatography-mass spectrometry (GC-MS) confirms the product’s molecular ion peak at m/z = 231 (M⁺+H).

Oxidative Alkenylation with Pd(OAc)₂

Alternative palladium-based methods utilize Pd(OAc)₂ in conjunction with Ag₂CO₃ and acetic acid under oxygen atmosphere. While this protocol primarily targets alkenylation at position 3 of imidazo[1,2-a]pyridines, modifications could adapt it for vinyl group installation at position 6. The reaction occurs in dioxane at 120°C, with diethyl ether extraction and magnesium sulfate drying.

Multi-Step Synthesis via Imidazo Ring Formation

Two-Step One-Pot Condensation

A scalable route begins with constructing the imidazo[1,2-a]pyridine core. Fan and Li developed a two-step one-pot method using heterocyclic amines (e.g., 2-aminopyridine) and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Subsequent treatment with active electrophiles like ethyl bromoacetate introduces the ethyl acetate side chain at position 3.

Representative Pathway

  • Imidazo Ring Formation :
    2-Aminopyridine reacts with DMF-DMA to generate an intermediate enamine.
  • Electrophilic Substitution :
    Ethyl bromoacetate undergoes nucleophilic attack at position 3, forming ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.

Yields for analogous reactions range from 60–85%, depending on the electrophile’s reactivity.

Functionalization with Vinyl Groups

Post core synthesis, bromination at position 6 followed by Stille coupling (Section 1.1) installs the vinyl moiety. Bromination typically employs N-bromosuccinimide (NBS) in dichloromethane under radical-initiated conditions.

Alternative Metal-Free Approaches

Condensation with α-Haloketones

Metal-free routes condense 2-aminopyridines with α-haloketones. For example, reacting 2-aminopyridine with 1,3-dichloroacetone forms the imidazo ring, which is further functionalized via nucleophilic substitution. However, this method often yields 2-substituted derivatives, necessitating regioselective optimization for 3-acetate formation.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Stille Coupling Regioselective, scalable Requires toxic tin reagents 55%
Pd(OAc)₂ Oxidative Broad substrate tolerance Competing alkenylation positions N/A
Two-Step Condensation One-pot convenience Multi-step purification 60–85%
Metal-Free Avoids precious metals Low regioselectivity 40–65%

Chemical Reactions Analysis

Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine ring system is known to interact with various biological receptors, including GABA receptors and enzyme active sites. This interaction can modulate the activity of these receptors and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Solubility and Stability

  • The unsubstituted ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is stable at room temperature but may degrade under prolonged moisture exposure .
  • Halogenated derivatives (e.g., 6-chloro) exhibit higher melting points (116–117°C) due to increased molecular symmetry and intermolecular forces .

Biological Activity

Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

  • Chemical Formula : C₁₁H₁₁N₂O₂
  • CAS Number : 603310-64-1
  • Molecular Weight : 203.22 g/mol

This compound is characterized by a vinyl group attached to an imidazo[1,2-a]pyridine structure, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. A screening assay conducted on human colon cancer cell lines (HCT116) demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxic effects. For instance, one derivative showed an IC50 value of 0.8 µM against HCT116 cells, indicating potent anticancer activity .

CompoundIC50 (µM)Cell Line
This compoundTBDHCT116
Other Derivative0.8HCT116

The mechanism through which this compound exhibits its biological activity is not fully elucidated; however, it is believed to involve interactions with cellular pathways that regulate cell proliferation and survival. For instance, compounds in this class have shown inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Research Findings

In a study focusing on the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives, it was found that modifications to the vinyl group can significantly influence biological activity. The introduction of electron-withdrawing groups enhanced the cytotoxicity against cancer cells .

Study 1: Anticancer Screening

A comprehensive study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. This compound was included in this evaluation. Preliminary results indicated promising cytotoxic effects against various cancer cell lines, including breast and colon cancers.

Study 2: Enzyme Inhibition

Another study investigated the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of specific kinases involved in cancer progression. The findings suggested that these compounds could serve as lead candidates for developing new therapeutic agents targeting kinase pathways crucial for tumor growth .

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